![molecular formula C15H22N2O4S B5555328 1-acetyl-4-[2-(phenylsulfonyl)ethyl]-1,4-diazepan-6-ol](/img/structure/B5555328.png)
1-acetyl-4-[2-(phenylsulfonyl)ethyl]-1,4-diazepan-6-ol
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Overview
Description
Synthesis Analysis
The synthesis of 1-acetyl-4-[2-(phenylsulfonyl)ethyl]-1,4-diazepan-6-ol and related compounds involves multicomponent reactions and subsequent cyclization steps. Notably, Saingar, Kumar, and Joshi (2011) describe the synthesis of biologically active 1H-1,4-diazepines through heterocyclization reactions involving ethylenediamine and silica sulphuric acid, leading to compounds with antimicrobial and anthelmintic activity (Saingar, Kumar, & Joshi, 2011). Additionally, Banfi et al. (2007) explored a two-step synthesis of diazepane systems via a Ugi multicomponent reaction followed by an intramolecular SN2 reaction, yielding 1-sulfonyl tetrahydrobenzo[e]-1,4-diazepin-1-ones with high yield (Banfi et al., 2007).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by complex heterocyclic systems that incorporate sulfonyl and acetyl functional groups, contributing to their unique chemical behavior and biological activity. For instance, Heo et al. (2020) investigated the migration of sulfonyl groups in the synthesis of 1,4-diazepines, demonstrating the formation of C-sulfonylated diazepines (Heo et al., 2020). This reflects the complexity and adaptability of the molecular structures within this chemical class.
Chemical Reactions and Properties
Chemical reactions involving 1-acetyl-4-[2-(phenylsulfonyl)ethyl]-1,4-diazepan-6-ol derivatives are varied, including heterocyclization, nucleophilic substitution, and cyclization-dehydration reactions, as indicated by the work of Fesenko, Trafimova, and Shutalev (2012), who developed a general approach to synthesizing multi-functionalized diazepinones (Fesenko, Trafimova, & Shutalev, 2012).
Scientific Research Applications
Synthesis and Biological Significance of 1,4-Diazepines
1,4-Diazepines are recognized for their diverse biological activities, including antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties. The significance of these compounds in medicinal chemistry is underscored by ongoing research into their synthesis and reactivity, aiming to develop new pharmaceuticals. The synthetic routes and chemical reactions of 1,4-diazepine derivatives have been extensively reviewed, highlighting their potential applications in the pharmaceutical industry (Rashid et al., 2019).
Antioxidant Capacity and Reaction Pathways
Research into the antioxidant capacities of compounds like 1,4-diazepines has also been conducted, focusing on understanding the reaction pathways that underlie their efficacy. Studies have detailed how some antioxidants, including those with phenolic nature, can form coupling adducts, contributing to their total antioxidant capacity and providing insights into their potential health benefits (Ilyasov et al., 2020).
Environmental and Biological Activities of Sulfonamides
Another relevant aspect of research is the study of sulfonamides, which include sulfonamide moieties similar to the phenylsulfonyl group in "1-acetyl-4-[2-(phenylsulfonyl)ethyl]-1,4-diazepan-6-ol". Sulfonamides have been investigated for their diverse biological activities, such as their roles as diuretics, carbonic anhydrase inhibitors, antiepileptics, and their potential in treating a variety of diseases including cancer and glaucoma. The environmental fate and aquatic effects of related chemicals have also been reviewed, indicating their rapid biodegradation and low threat to aquatic life, which may be relevant for understanding the environmental impact of related compounds (Carta et al., 2012).
Mechanism of Action
Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it is a volatile liquid, it might pose a flammability risk. If it is a solid, it might pose a dust explosion risk. Its toxicity would depend on factors such as its reactivity and the specific biological targets it interacts with .
Future Directions
The future research directions for this compound could involve exploring its potential uses, based on its structure and properties. For example, if it has medicinal properties, it could be developed into a new drug. Alternatively, if it has unique physical or chemical properties, it could find use in materials science or chemical synthesis .
properties
IUPAC Name |
1-[4-[2-(benzenesulfonyl)ethyl]-6-hydroxy-1,4-diazepan-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-13(18)17-8-7-16(11-14(19)12-17)9-10-22(20,21)15-5-3-2-4-6-15/h2-6,14,19H,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXUBLMINGQJHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC(C1)O)CCS(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-4-[2-(phenylsulfonyl)ethyl]-1,4-diazepan-6-ol |
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